{5-[(4-methylpiperidin-1-yl)methyl]-1{H}-tetrazol-1-yl}acetic acid
CAS No.: 1211452-25-3
Cat. No.: VC11693237
Molecular Formula: C10H18ClN5O2
Molecular Weight: 275.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211452-25-3 |
|---|---|
| Molecular Formula | C10H18ClN5O2 |
| Molecular Weight | 275.73 g/mol |
| IUPAC Name | 2-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H17N5O2.ClH/c1-8-2-4-14(5-3-8)6-9-11-12-13-15(9)7-10(16)17;/h8H,2-7H2,1H3,(H,16,17);1H |
| Standard InChI Key | BXOATJZYCWZXNP-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)CC2=NN=NN2CC(=O)O.Cl |
| Canonical SMILES | CC1CCN(CC1)CC2=NN=NN2CC(=O)O.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
{5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid consists of three primary components:
-
Tetrazole ring: A five-membered aromatic heterocycle with four nitrogen atoms, known for its metabolic stability and role as a carboxylic acid bioisostere .
-
(4-Methylpiperidin-1-yl)methyl group: A lipophilic substituent derived from 4-methylpiperidine, contributing to enhanced membrane permeability and potential receptor interactions.
-
Acetic acid moiety: A polar functional group enabling solubility in aqueous environments and facilitating salt formation (e.g., hydrochloride) .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₇N₅O₂ | |
| Molecular weight | 239.27 g/mol | |
| CAS Registry Number | 924858-68-4 | |
| SMILES | CC1CCN(CC1)Cc1nnnn1CC(O)=O | |
| Salt form | Hydrochloride (HCl) |
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of tetrazole derivatives typically involves [3+2] cycloaddition reactions between nitriles and sodium azide, though alternative routes may employ thioureas or hydrazine precursors . For {5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid, a plausible pathway includes:
-
Formation of the tetrazole core: Reaction of a nitrile intermediate with sodium azide in the presence of ammonium chloride.
-
Alkylation of the tetrazole: Introduction of the (4-methylpiperidin-1-yl)methyl group via nucleophilic substitution or reductive amination.
-
Acetic acid functionalization: Coupling the tetrazole nitrogen with bromoacetic acid or its esters, followed by hydrolysis .
Optimization Challenges
-
Regioselectivity: Ensuring substitution at the 1-position of the tetrazole ring requires careful control of reaction conditions (e.g., temperature, catalysts) .
-
Salt formation: The hydrochloride salt improves crystallinity and stability, as evidenced by its inclusion in building block catalogs .
Physicochemical Properties and Stability
Solubility and Partitioning
-
Aqueous solubility: Moderate due to the polar acetic acid group, enhanced by salt formation (HCl) .
-
Lipophilicity: The methylpiperidine moiety increases logP, favoring blood-brain barrier penetration in drug candidates .
Thermal Stability
While specific data for this compound are unavailable, analogous tetrazole derivatives exhibit decomposition temperatures above 160°C .
Pharmaceutical and Biological Applications
Role as a Bioisostere
The tetrazole ring serves as a non-classical bioisostere for carboxylic acids, resisting metabolic degradation while maintaining hydrogen-bonding capabilities . This property is exploited in angiotensin II receptor blockers (e.g., losartan), suggesting potential cardiovascular applications for structurally related compounds .
Table 2: Biological Activities of Analogous Compounds
| Compound Class | Activity | Reference |
|---|---|---|
| Pyrimidotetrazolothiadiazines | 15-Lipoxygenase inhibition | |
| Tetrazole-containing ARBs | Antihypertensive |
Research Gaps and Future Directions
Unexplored Pharmacological Profiles
-
In vitro screening: Priority areas include kinase inhibition assays and antimicrobial susceptibility testing.
-
ADMET studies: Evaluation of absorption, distribution, and toxicity profiles in preclinical models.
Synthetic Methodology Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume